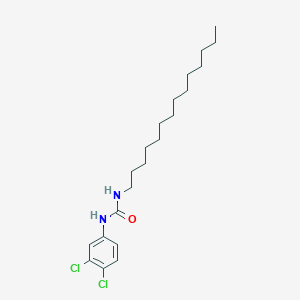
1-(3,4-Dichlorophenyl)-3-tetradecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-tetradecylurea is an organic compound belonging to the class of phenylureas. This compound is characterized by the presence of a 3,4-dichlorophenyl group and a long tetradecyl chain attached to a urea moiety. It is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-tetradecylurea typically involves the reaction of 3,4-dichloroaniline with tetradecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichloroaniline+Tetradecyl isocyanate→this compound
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-tetradecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chloro groups.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3-tetradecylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-tetradecylurea involves its interaction with specific molecular targets The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways
Comparaison Avec Des Composés Similaires
- 1-(3,4-Dichlorophenyl)-3-methoxyurea
- 1-(3,4-Dichlorophenyl)piperazine
- 3,4-Dichlorophenylhydrazine hydrochloride
Comparison: 1-(3,4-Dichlorophenyl)-3-tetradecylurea is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long alkyl chain can influence the compound’s solubility, bioavailability, and interaction with biological membranes, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
5006-87-1 |
|---|---|
Formule moléculaire |
C21H34Cl2N2O |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-tetradecylurea |
InChI |
InChI=1S/C21H34Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-21(26)25-18-14-15-19(22)20(23)17-18/h14-15,17H,2-13,16H2,1H3,(H2,24,25,26) |
Clé InChI |
MZEPEDBUXSSGSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


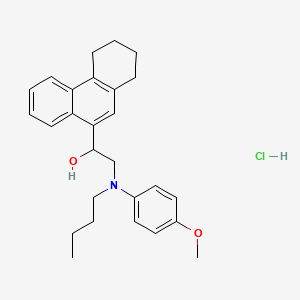
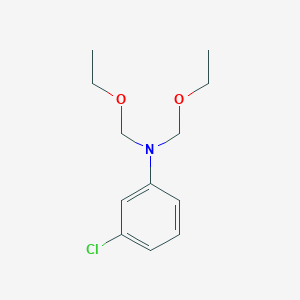
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
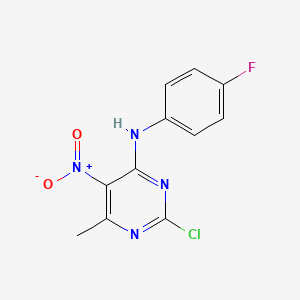

![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
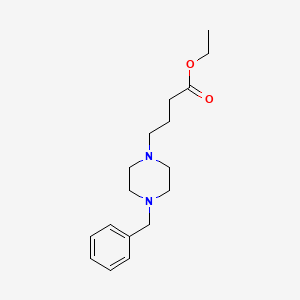

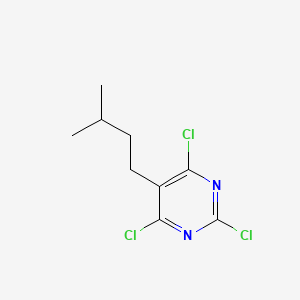

![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
